molecular formula C8H6ClFO2 B117659 Methyl 4-chloro-2-fluorobenzoate CAS No. 148893-72-5

Methyl 4-chloro-2-fluorobenzoate

Cat. No. B117659
M. Wt: 188.58 g/mol
InChI Key: FBSXNLLHWUMFEW-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-fluorobenzoate is a chemical compound with the molecular formula C8H6ClFO2 . It has a molecular weight of 188.58 g/mol . The IUPAC name for this compound is methyl 4-chloro-2-fluorobenzoate .


Synthesis Analysis

Methyl 4-chloro-2-fluorobenzoate can be synthesized from Methyl 4-chloro-2-nitrobenzoate through a process called fluorodenitration, which involves the use of tetramethylammonium fluoride .


Molecular Structure Analysis

The InChI code for Methyl 4-chloro-2-fluorobenzoate is 1S/C8H6ClFO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3 . The Canonical SMILES for this compound is COC(=O)C1=C(C=C(C=C1)Cl)F .


Physical And Chemical Properties Analysis

Methyl 4-chloro-2-fluorobenzoate has a molecular weight of 188.58 g/mol . It has a computed XLogP3 value of 3.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The topological polar surface area is 26.3 Ų .

Scientific Research Applications

  • Synthesis of Complex Compounds : Methyl 4-chloro-2-fluorobenzoate is used in the synthesis of various complex compounds. For instance, it plays a role in the synthesis of fluazolate, a compound achieved through regioselective cyclocondensation and nucleophilic substitution-cyclization strategies (Hsieh, Lin, & Kuo, 2016).

  • Organic Synthesis and Reaction Mechanisms : It is involved in novel synthesis methods, such as the creation of 4H-1,4-Benzoxazines. This application demonstrates its role in complex organic synthesis and helps in understanding reaction mechanisms (Kudo, Furuta, & Sato, 1996).

  • Antimicrobial Research : Methyl 4-chloro-2-fluorobenzoate derivatives have been studied for their antimicrobial properties, particularly against tuberculosis. This research is significant for developing new antimicrobial agents (Koçyiğit-Kaymakçıoğlu, Oruç-Emre, Unsalan, & Rollas, 2009).

  • Electrochemical Analysis : Studies have also explored the electrochemical behavior of methylfluorobenzoates, which is crucial for understanding the electrochemical properties of such compounds and their potential applications in various fields, including sensors and batteries (Muthukrishnan & Sangaranarayanan, 2010).

  • Intermediate in Herbicide Production : It is used as an intermediate in the production of certain herbicides, highlighting its role in agricultural chemistry (Zhou Yu, 2002).

  • Charge Density Analysis in Molecular Crystals : The compound is important in the study of charge density distribution in molecular crystals, which is vital for understanding intermolecular interactions and the design of new materials (Hathwar & Row, 2011).

  • Detection of Aromatic Metabolites : It has been used in studies to detect aromatic metabolites in methanogenic consortia, which is important for understanding microbial metabolism and environmental biotechnology applications (Londry & Fedorak, 1993).

Safety And Hazards

Methyl 4-chloro-2-fluorobenzoate is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 4-chloro-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSXNLLHWUMFEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374930
Record name Methyl 4-chloro-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloro-2-fluorobenzoate

CAS RN

148893-72-5
Record name Methyl 4-chloro-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 148893-72-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
VP Boyarskiy, MS Fonari, TS Khaybulova… - Journal of Fluorine …, 2010 - Elsevier
… The experiment showed that cobalt-catalysed carbonylation of 1,4-dichloro-2-fluorobenzene 5 resulted in methyl 4-chloro-2-fluorobenzoate 7 and dimethyl 2-fluoroterephthalate 9. …
Number of citations: 7 www.sciencedirect.com
H Zhou, J Zhang, H Yang, C Xia, G Jiang - Organometallics, 2016 - ACS Publications
An unprecedented rhodium-catalyzed selective cleavage of double alkyl-oxygen bonds of bis/tris(o-alkyloxyphenyl)phosphine has been realized, in which P atom functions as a …
Number of citations: 8 pubs.acs.org
N Boechat, JH Clark - Journal of the Chemical Society, Chemical …, 1993 - pubs.rsc.org
… 2-Fluorobenzonitrile 100 3-Fluoronitrobenzene 7W Methyl 4-chloro-2fluorobenzoate …
Number of citations: 48 pubs.rsc.org

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